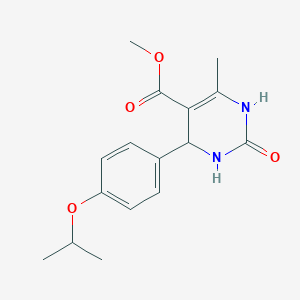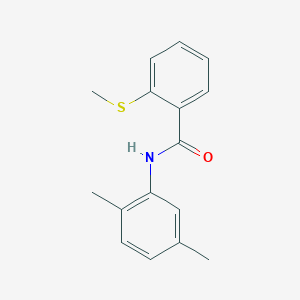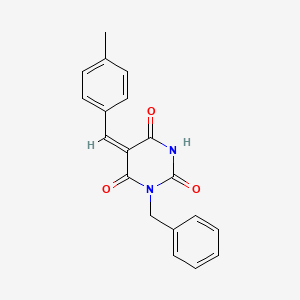![molecular formula C16H16BrNOS B4880853 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4880853.png)
2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide, also known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTA-1 belongs to the class of thioacetamide derivatives and has been found to possess various biochemical and physiological properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide is not fully understood. However, it has been suggested that 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide may exert its effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has been found to inhibit the activation of NF-κB and reduce the expression of downstream target genes.
Biochemical and Physiological Effects:
2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation and pain. Additionally, 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has been found to induce apoptosis in cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess potent anti-inflammatory and anti-tumor properties. However, 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide. One area of interest is the development of novel formulations of 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide and its potential therapeutic applications. 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide may also be useful as a tool compound to study the NF-κB signaling pathway and its role in inflammation and cancer. Finally, 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide may have potential as a lead compound for the development of new anti-inflammatory and anti-tumor drugs.
Métodos De Síntesis
The synthesis of 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide involves the reaction of 2-bromobenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-methylphenylacetic acid to yield 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. Additionally, 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-12-5-4-7-14(9-12)18-16(19)11-20-10-13-6-2-3-8-15(13)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVQLVZWSKZTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4880779.png)
![2-{[2-(2-fluorophenoxy)ethyl]amino}ethanol](/img/structure/B4880782.png)


![4-[(2-carboxycyclohexyl)carbonyl]benzoic acid](/img/structure/B4880811.png)

![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-2-furamide](/img/structure/B4880833.png)
![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4880837.png)

![N,N-diethyl-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B4880848.png)
![17-(4-bromophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4880849.png)
![1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B4880860.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4880865.png)
![7-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4880873.png)